3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid
Description
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with chlorine at position 3, bromine at position 5, and a carboxylic acid group at position 2. This structure combines lipophilic halogen atoms with a polar carboxylic acid moiety, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Its reactivity and physicochemical properties are influenced by the electronic effects of the halogens and the acidity of the carboxylic group .
Properties
Molecular Formula |
C9H4BrClO2S |
|---|---|
Molecular Weight |
291.55 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
GWUHKRGPCWLPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid typically involves the halogenation of benzo[b]thiophene derivatives. One common method is the bromination of 3-chlorobenzo[b]thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require stringent control of reaction parameters to achieve high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and bromine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzo[b]thiophene derivatives can be obtained.
Coupling Products:
Oxidation and Reduction Products: Corresponding carboxylates or alcohols.
Scientific Research Applications
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
Interfering with DNA Repair: In cancer therapy, it may interfere with DNA repair mechanisms, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituent type, position, or heterocyclic framework:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic group, while electron-donating groups (e.g., SCH₃ in ) reduce it.
Physicochemical Properties
Lipophilicity (logP) and solubility are critical determinants of bioavailability:
*Estimated based on additive substituent contributions. Bromine increases logP by ~0.9 compared to non-brominated analogues .
Biological Activity
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanistic insights into the compound, supported by relevant case studies and data tables.
Chemical Structure and Properties
The molecular structure of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid can be described as follows:
- Molecular Formula : C9H5BrClO2S
- Molecular Weight : 291.56 g/mol
- IUPAC Name : 3-chloro-5-bromo-1-benzothiophene-2-carboxylic acid
This compound features a thiophene ring fused to a benzene structure, with carboxylic acid and halogen substituents that may influence its biological activity.
Synthesis of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic Acid
The synthesis typically involves the bromination of benzo[b]thiophene derivatives followed by chlorination and carboxylation reactions. The exact synthetic route can vary, but it generally includes:
- Bromination : Utilizing bromine in an electrophilic aromatic substitution reaction.
- Chlorination : Introducing chlorine using reagents such as thionyl chloride.
- Carboxylation : Employing carbon dioxide under high pressure or using carboxylic acid derivatives.
Antimicrobial Activity
Research indicates that 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, including multidrug-resistant Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid | 32 | S. aureus |
| Control (Ciprofloxacin) | 16 | S. aureus |
The minimum inhibitory concentration (MIC) values suggest that this compound is comparable to established antibiotics, indicating its potential as a lead compound for further development.
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A549 | 15 | Cisplatin | 10 |
| HCT116 | 20 | Doxorubicin | 12 |
These results indicate that the compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the precise mechanisms involved.
The proposed mechanism of action for 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid involves:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiophene derivatives, 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid was identified as one of the most potent compounds against S. aureus, outperforming several traditional antibiotics in terms of MIC values .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound showed significant cytotoxic effects on A549 cells, with IC50 values indicating a promising therapeutic index compared to standard treatments like cisplatin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
